molecular formula C14H27FO2 B8433215 14-Fluoro-myristic acid

14-Fluoro-myristic acid

Cat. No.: B8433215
M. Wt: 246.36 g/mol
InChI Key: MFWHHTJGSBBVFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-Fluoro-myristic acid is a fluorinated derivative of myristic acid (tetradecanoic acid, C14:0), a 14-carbon saturated fatty acid. The substitution of a fluorine atom at the terminal carbon (C-14) introduces unique physicochemical properties, including altered solubility, metabolic stability, and biological interactions. Fluorination is a common strategy in medicinal chemistry to modulate compound behavior, as fluorine’s high electronegativity and small atomic radius can enhance lipid solubility and resistance to enzymatic degradation .

This article compares this compound with myristic acid, myristelaidic acid, myristic acid alkyne, and methyl myristate, focusing on structural, physicochemical, and functional differences.

Properties

Molecular Formula

C14H27FO2

Molecular Weight

246.36 g/mol

IUPAC Name

14-fluorotetradecanoic acid

InChI

InChI=1S/C14H27FO2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h1-13H2,(H,16,17)

InChI Key

MFWHHTJGSBBVFN-UHFFFAOYSA-N

SMILES

C(CCCCCCC(=O)O)CCCCCCF

Canonical SMILES

C(CCCCCCC(=O)O)CCCCCCF

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key properties of 14-fluoro-myristic acid and its analogs:

Compound Molecular Formula Molecular Weight Solubility (mg/mL) Key Features
Myristic Acid (C14:0) C₁₄H₂₈O₂ 228.37 15 (ethanol), 12 (DMSO) Saturated; protein myristoylation
This compound* C₁₄H₂₇FO₂ 246.37 Inferior aqueous solubility Fluorination enhances metabolic stability
Myristelaidic Acid (trans-C14:1) C₁₄H₂₆O₂ 226.36 15 (ethanol), 12 (DMF) Trans monounsaturated; faster CoA conversion
Myristic Acid Alkyne C₁₄H₂₄O₂ 224.34 Soluble in ethanol Alkyne group for click chemistry
Methyl Myristate C₁₅H₃₀O₂ 242.40 Volatile ester Ester derivative; used as reference standard

*Note: Solubility data for this compound inferred from fluorinated analog trends.

Key Observations:
  • Fluorination Impact : The fluorine atom in this compound likely reduces aqueous solubility compared to myristic acid but increases lipid solubility and metabolic resistance due to blocked β-oxidation .
  • Unsaturation vs. Fluorination : Myristelaidic acid (trans-C14:1) exhibits faster CoA conversion than its cis isomer, while fluorination may slow enzymatic processing entirely .
  • Functional Groups : Myristic acid alkyne’s terminal alkyne enables bioorthogonal click chemistry, whereas methyl myristate’s ester group enhances volatility .

Metabolic Stability and Toxicity

  • Myristic Acid : Metabolized via β-oxidation; incorporated into myristoyl-CoA for protein modification .
  • This compound : Fluorine at C-14 likely inhibits β-oxidation, prolonging half-life. This property is critical for studying long-term protein acylation .
  • Myristelaidic Acid : Trans double bond accelerates CoA conversion compared to cis isomers, suggesting positional unsaturation impacts metabolic rates .
  • Fluoroacetic Acid Contrast : Unlike toxic short-chain fluoroacetic acid (LD₅₀ ~2–10 mg/kg), this compound’s longer chain may reduce acute toxicity by avoiding lethal citrate cycle disruption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
14-Fluoro-myristic acid
Reactant of Route 2
14-Fluoro-myristic acid

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